molecular formula C7H16N2 B1296364 N-methyl-2-pyrrolidin-1-ylethanamine CAS No. 32776-22-0

N-methyl-2-pyrrolidin-1-ylethanamine

Cat. No. B1296364
CAS RN: 32776-22-0
M. Wt: 128.22 g/mol
InChI Key: GYGYDOOXVKDZCF-UHFFFAOYSA-N
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Description

“N-methyl-2-pyrrolidin-1-ylethanamine” is a chemical compound with the CAS Number: 1051364-49-8 . It is also known as “N-methyl-2-(1-pyrrolidinyl)ethanamine” and has a molecular weight of 201.14 . The compound is a solid in physical form .


Synthesis Analysis

The synthesis of compounds similar to “N-methyl-2-pyrrolidin-1-ylethanamine” often involves the use of the five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-pyrrolidin-1-ylethanamine” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

“N-methyl-2-pyrrolidin-1-ylethanamine” is a solid compound . It is colorless, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .

Scientific Research Applications

1. Synthesis and Industrial Applications

Pyrrolidines, including N-methyl-2-pyrrolidin-1-ylethanamine, play a crucial role in heterocyclic organic chemistry, showing significant biological effects. They are used in medicine and can also be applied in industries as dyes or agrochemical substances. The synthesis of pyrrolidines, such as in [3+2] cycloaddition reactions, is vital for modern science, offering diverse industrial and medicinal applications (Żmigrodzka et al., 2022).

2. Electro-Optic Materials

N-methyl-2-pyrrolidin-1-ylethanamine derivatives, like 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, have been synthesized and used in electro-optic materials. These materials exhibit nonlinear optical/electro-optic properties, essential for advanced photonic and electronic applications. This demonstrates the compound's significant potential in materials science (Facchetti et al., 2003).

3. Synthesis of Thioanalogues

The compound has been used in the synthesis of thioanalogues like N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione. These derivatives have unique structural and spectral characteristics, important in the development of new chemical entities for various applications, including pharmacological studies (Wojciechowska-Nowak et al., 2011).

4. Schiff Bases as Anticonvulsants

Schiff bases of pyrrolidines have been explored for their potential as anticonvulsant agents. These compounds, synthesized through reactions with aryl aldehydes/ketones, have shown promise in seizure protection, highlighting their significance in medicinal chemistry (Pandey & Srivastava, 2011).

5. Phytochemical Screening

N-methyl-2-pyrrolidin-1-ylethanamine is identified among bioactive compounds in phytochemical studies, like in the methanolic extract of Malva sylvestris. Such studies are crucial for understanding the therapeutic potential of plant extracts and their constituents (Al-Rubaye et al., 2017).

Safety And Hazards

“N-methyl-2-pyrrolidin-1-ylethanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a Category 2 skin irritant and a Category 2 serious eye irritant . It may cause respiratory irritation and may damage the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-methyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-4-7-9-5-2-3-6-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGYDOOXVKDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304415
Record name N-methyl-2-pyrrolidin-1-ylethanamine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-pyrrolidin-1-ylethanamine

CAS RN

32776-22-0
Record name N-Methyl-1-pyrrolidineethanamine
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Record name 32776-22-0
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Record name N-methyl-2-pyrrolidin-1-ylethanamine
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Record name methyl[2-(pyrrolidin-1-yl)ethyl]amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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